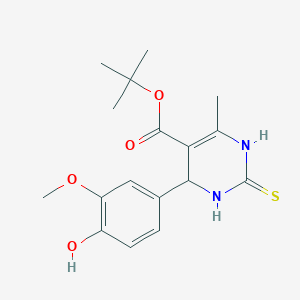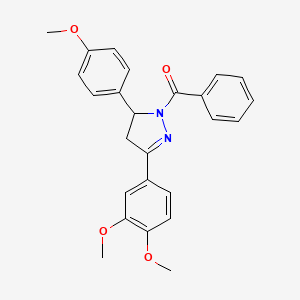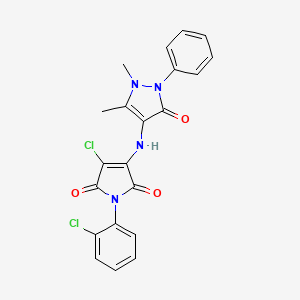![molecular formula C26H20FN3O5 B11636984 (5Z)-5-({1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11636984.png)
(5Z)-5-({1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-({1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes an indole ring, a furan ring, and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenoxyethyl Group: This step involves the nucleophilic substitution reaction of the indole with 4-fluorophenoxyethyl bromide in the presence of a base.
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Formation of the Diazinane Trione Core: This involves the reaction of the furan derivative with urea and formaldehyde under acidic conditions to form the diazinane trione core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(5Z)-5-({1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (5Z)-5-({1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-({1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE
- (5Z)-5-({1-[2-(4-BROMOPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE
Uniqueness
The uniqueness of (5Z)-5-({1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-[(FURAN-2-YL)METHYL]-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific substitution pattern and the presence of the fluorophenoxyethyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C26H20FN3O5 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
(5Z)-5-[[1-[2-(4-fluorophenoxy)ethyl]indol-3-yl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C26H20FN3O5/c27-18-7-9-19(10-8-18)35-13-11-29-15-17(21-5-1-2-6-23(21)29)14-22-24(31)28-26(33)30(25(22)32)16-20-4-3-12-34-20/h1-10,12,14-15H,11,13,16H2,(H,28,31,33)/b22-14- |
InChI Key |
RCERAGLLOKCSRV-HMAPJEAMSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CCOC3=CC=C(C=C3)F)/C=C\4/C(=O)NC(=O)N(C4=O)CC5=CC=CO5 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCOC3=CC=C(C=C3)F)C=C4C(=O)NC(=O)N(C4=O)CC5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]acetamide](/img/structure/B11636901.png)

![3-{[4-(propan-2-yloxy)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B11636912.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide](/img/structure/B11636916.png)
![2-Methyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-7-phenyl-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11636928.png)
![N-(4-bromophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11636932.png)

![N'-[(E)-(2-methoxyphenyl)methylidene]-3-(1H-pyrazol-1-ylmethyl)benzohydrazide](/img/structure/B11636948.png)
![5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636962.png)

![ethyl 2-[2-(4-butoxyphenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636973.png)
![N~2~-benzyl-N-(furan-2-ylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B11636978.png)
![1,4-Bis[4-(dimethylamino)benzyl]-1,2,3,4-tetrahydroquinoxaline-6,7-dicarbonitrile](/img/structure/B11636979.png)

